ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8491261
InChI: InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)13-9-21-15-8-14(20)16(7-12(15)17(13)22)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3,(H,21,22)
SMILES: CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl
Molecular Formula: C18H13Cl2NO4
Molecular Weight: 378.2 g/mol

ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate

CAS No.:

Cat. No.: VC8491261

Molecular Formula: C18H13Cl2NO4

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate -

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.2 g/mol
IUPAC Name ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)13-9-21-15-8-14(20)16(7-12(15)17(13)22)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3,(H,21,22)
Standard InChI Key NBAODDXGWPYIRM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl
Canonical SMILES CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate, reflects its tetracyclic framework:

  • A quinoline backbone substituted at positions 3 (ethyl carboxylate), 4 (keto group), 6 (4-chlorophenoxy), and 7 (chlorine).

  • The 4-hydroxy group tautomerizes to a 4-oxo structure in solution, a common feature of 4-hydroxyquinolines.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₃Cl₂NO₄
Molecular Weight378.2 g/mol
Canonical SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl
PubChem CID1069432

The presence of two chlorine atoms and a phenoxy group enhances lipophilicity, as evidenced by a calculated logP value >3 (estimated via analogous quinolones) .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

While no published route explicitly targets this compound, convergent strategies from related 4-hydroxyquinolines suggest:

  • Quinoline Core Formation: Conrad-Limpach cyclization of 4-chloro-3-methoxyaniline with ethyl acetoacetate yields the 4-oxoquinoline intermediate .

  • Halogenation: Electrophilic iodination at C3 facilitates subsequent cross-coupling .

  • Phenoxy Introduction: Suzuki-Miyaura coupling of a 3-iodo intermediate with 4-chlorophenoxyphenyl boronic acid under palladium catalysis .

  • Esterification: Ethylation of the C3 carboxyl group using ethyl iodide in DMF with K₂CO₃ .

Critical Synthetic Challenges

  • Regioselectivity: Competing reactions at C5/C7 during halogenation require careful control of reaction temperature and stoichiometry .

  • Deprotection Complexity: Selective removal of methyl/ethyl protecting groups without cleaving the phenoxy ether remains problematic, as demonstrated in analogous systems .

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
IodinationI₂, n-BuNH₂, KI (aq), RT, 12h97
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 85°C60–75
DeprotectionBBr₃, CH₂Cl₂, RT, 18h60

Biological Activity and Structure-Activity Relationships

Antibacterial Properties

The 4-hydroxy-3-carboxylate motif mimics topoisomerase inhibitors such as ciprofloxacin. Key modifications influencing activity include:

  • C6 Substituents: Bulky groups (e.g., phenoxy) enhance Gram-positive coverage by improving membrane penetration.

  • C7 Halogens: Chlorine at C7 increases DNA gyrase binding affinity by 10-fold compared to hydrogen.

Future Research Directions

  • Activity Profiling: High-throughput screening against neglected tropical disease targets (e.g., leishmaniasis).

  • Formulation Studies: Nanoencapsulation to improve aqueous solubility (<10 μg/mL predicted).

  • Green Synthesis: Photocatalytic methods to replace Pd-catalyzed cross-couplings, reducing heavy metal waste .

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